molecular formula C21H22N2O5S B1231112 5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid

5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid

Cat. No. B1231112
M. Wt: 414.5 g/mol
InChI Key: AWYXXQVWOOKQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Shrestha-Dawadi and Lugtenburg (2003) outlines the synthesis of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, which are crucial in various biological processes like photosynthesis and oxygen transport (Shrestha-Dawadi & Lugtenburg, 2003).
  • Cremonesi, Croce, and Rosa (2005) describe the synthesis of 1-sulfonyl-2,3-disubstituted 2,3-dihydroindoles, providing insights into the chemical transformations of similar compounds (Cremonesi, Croce, & Rosa, 2005).
  • Yuan (2006) discusses the synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid, which demonstrates the chemical versatility of this compound (Yuan, 2006).

Medicinal Chemistry

  • Da Settimo et al. (2003) synthesized cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives as novel aldose reductase inhibitors, indicating the potential medicinal applications of similar structures (Da Settimo et al., 2003).

Structural Studies

  • Kivelä et al. (2003) investigated the structures of saturated heterocycles prepared from 4-oxopentanoic acid, which is structurally related to the compound , revealing the complexity of these molecules (Kivelä et al., 2003).

Biochemical Applications

  • Zheng et al. (2010) isolated sulfur-containing compounds from pineapple fruit, demonstrating the diverse biological sources and applications of compounds similar to 5-oxopentanoic acid derivatives (Zheng et al., 2010).

Analytical and Environmental Chemistry

  • Al-Naiema and Stone (2017) evaluated products of secondary organic aerosol from aromatic compounds, including derivatives similar to 5-oxopentanoic acid, for their potential as anthropogenic SOA tracers (Al-Naiema & Stone, 2017).

properties

Product Name

5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

5-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C21H22N2O5S/c24-20(6-3-7-21(25)26)22-12-10-16-14-17(8-9-18(16)22)29(27,28)23-13-11-15-4-1-2-5-19(15)23/h1-2,4-5,8-9,14H,3,6-7,10-13H2,(H,25,26)

InChI Key

AWYXXQVWOOKQND-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCCC(=O)O

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
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5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
Reactant of Route 3
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
Reactant of Route 4
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
Reactant of Route 5
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid

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